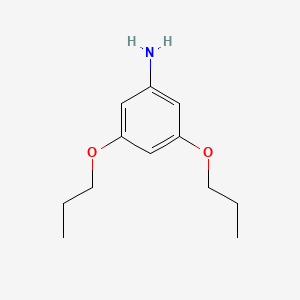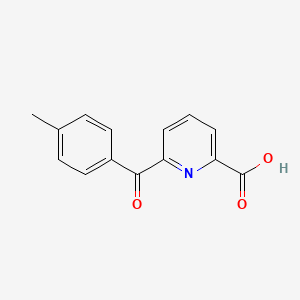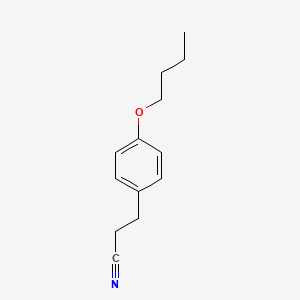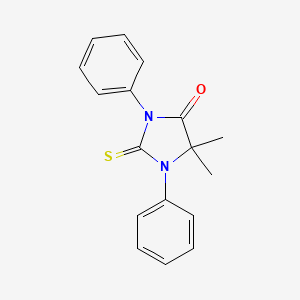
1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene is an organic compound characterized by a seven-membered ring structure with a chloromethyl group and an isothiocyanate group attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene typically involves the chloromethylation of a cycloheptene derivative followed by the introduction of the isothiocyanate group. One common method involves the reaction of cycloheptene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) to form the chloromethylated intermediate. This intermediate is then treated with thiophosgene (CSCl₂) to introduce the isothiocyanate group, yielding the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary amines are commonly used in nucleophilic substitution reactions.
Addition Reactions: Nucleophiles such as amines and alcohols are used in addition reactions with the isothiocyanate group.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄) are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Addition Reactions: Thiourea derivatives.
Oxidation and Reduction: Compounds with different oxidation states and functional groups.
科学的研究の応用
1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and functionalized derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene involves its interaction with nucleophiles and electrophiles. The chloromethyl group can undergo nucleophilic substitution reactions, while the isothiocyanate group can participate in addition reactions with nucleophiles. These interactions lead to the formation of various derivatives and functionalized compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
類似化合物との比較
1-(Chloromethyl)-2-isothiocyanatocyclohexane: A six-membered ring analog with similar reactivity and applications.
1-(Chloromethyl)-2-isothiocyanatocyclooctane: An eight-membered ring analog with comparable chemical properties.
1-(Chloromethyl)-2-isothiocyanatobenzene: An aromatic analog with distinct reactivity due to the presence of the benzene ring.
Uniqueness: 1-(Chloromethyl)-2-isothiocyanatocyclohept-1-ene is unique due to its seven-membered ring structure, which imparts specific steric and electronic properties
特性
CAS番号 |
89996-64-5 |
|---|---|
分子式 |
C9H12ClNS |
分子量 |
201.72 g/mol |
IUPAC名 |
1-(chloromethyl)-2-isothiocyanatocycloheptene |
InChI |
InChI=1S/C9H12ClNS/c10-6-8-4-2-1-3-5-9(8)11-7-12/h1-6H2 |
InChIキー |
JZLZCVZCMPOVHV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=C(CC1)N=C=S)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide](/img/structure/B14385327.png)

![Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate](/img/structure/B14385336.png)


![7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one](/img/structure/B14385370.png)


![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14385385.png)
![Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate](/img/structure/B14385388.png)
![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)
